molecular formula C8H6N2O B581921 1H-indazole-7-carbaldehyde CAS No. 312746-72-8

1H-indazole-7-carbaldehyde

Cat. No. B581921
CAS RN: 312746-72-8
M. Wt: 146.149
InChI Key: WSCAEUWXSVHQJM-UHFFFAOYSA-N
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Description

1H-indazole-7-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been explored in various studies . A practical synthesis method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method was developed using 2-fluoro and 2-hydroxyl benzaldehyde . A new mechanism involving a hydrogen bond propelled mechanism has been proposed for the cyclization step .


Molecular Structure Analysis

The molecular structure of 1H-indazole-7-carbaldehyde consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

1H-indazole-7-carbaldehyde is a solid at room temperature . It has a boiling point of 358.34°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis Methods :

    • 1H-Indazole-3-carbaldehyde, a related compound, was synthesized through a process involving the ring opening of indole, diazotization, and cyclization, indicating a method that is potentially applicable to 1H-indazole-7-carbaldehyde as well (Gong Ping, 2012).
  • Structural and Spectroscopic Analysis :

    • Structural and spectroscopic analyses of 1H-indazole-3-carbaldehyde have been conducted, providing insights into its molecular interactions, crystal structure, and stability, which can inform the study of similar compounds (B. Morzyk-Ociepa et al., 2021).
  • Fused Polycyclic Indazoles Synthesis :

    • The asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes, including 1H-indazole-7-carbaldehyde, has been described. This process leads to enantioenriched fused polycyclic indazole architectures, which exhibit fluorescence properties and can undergo further transformations (M. Giardinetti et al., 2016).
  • Fluorescent Dye Synthesis :

    • Compounds containing a rigid six-ringed pyrazoolympicene backbone, which could be derived from 1H-indazole-7-carbaldehyde or related structures, have been synthesized. These compounds exhibit bright fluorescence and weak bases properties, making them potentially useful in sensing environments (Anna Wrona-Piotrowicz et al., 2022).
  • Antimicrobial Activity :

    • Derivatives of 1H-indazole, such as those involving 1,2,3-triazole, have been synthesized and tested for antimicrobial activity, displaying moderate to good efficacy against bacterial and fungal organisms (M. K. Swamy et al., 2019).
  • Supramolecular Interactions :

    • Research on 1,2,3-triazoles, which could be related to 1H-indazole-7-carbaldehyde derivatives, has shown diverse supramolecular interactions. These interactions are key to applications in supramolecular and coordination chemistry (B. Schulze & U. Schubert, 2014).
  • Biological Activities and Pharmacology :

    • Indazoles, including 1H-indazole derivatives, are significant in medicinal research due to their presence in various drugs. They demonstrate different biological activities, which are influenced by their structural tautomerism (Suvadeep Mal et al., 2022).

Safety and Hazards

The safety information for 1H-indazole-7-carbaldehyde indicates that it is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

1H-indazole-7-carbaldehyde is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been employed as a selective inhibitor of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that the primary targets of 1H-indazole-7-carbaldehyde are likely to be enzymes involved in these pathways, such as phosphoinositide 3-kinase δ .

Mode of Action

For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This suggests that 1H-indazole-7-carbaldehyde may interact with its targets through similar mechanisms, leading to changes in the function of these targets .

Biochemical Pathways

1H-indazole-7-carbaldehyde is likely to affect several biochemical pathways due to its wide range of medicinal applications. For instance, it has been employed as a selective inhibitor of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that it may affect the phosphoinositide 3-kinase pathway, which plays a crucial role in cellular functions such as cell growth and survival .

Result of Action

The molecular and cellular effects of 1H-indazole-7-carbaldehyde’s action are likely to be diverse, given its wide range of medicinal applications. For instance, as a selective inhibitor of phosphoinositide 3-kinase δ, it may inhibit the activity of this enzyme, leading to changes in cell growth and survival .

Action Environment

The action, efficacy, and stability of 1H-indazole-7-carbaldehyde are likely to be influenced by various environmental factors. For instance, it has been suggested that it should be stored in an inert atmosphere at 2-8°C . This suggests that factors such as temperature and atmospheric conditions may affect its stability and efficacy .

properties

IUPAC Name

1H-indazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-1-2-6-4-9-10-8(6)7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCAEUWXSVHQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657879
Record name 1H-Indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-7-carbaldehyde

CAS RN

312746-72-8
Record name 1H-Indazole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312746-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-7-carboxaldehyde
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